ethyl 10'-ethoxy-4'-(4-ethoxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate
Description
This compound is a structurally complex spiro-fused heterocyclic molecule featuring:
- A piperidine core integrated into a tricyclic system (tricyclo[7.4.0.0²,⁶]tridecane).
- 8'-Oxa-5',6'-diazaspiro framework, combining oxygen and nitrogen atoms in the spiro junction.
- Ethoxy substituents at the 10' position and a 4-ethoxyphenyl group at the 4' position.
The ethoxy groups may influence solubility and metabolic stability, while the spiro system could confer conformational constraints to improve selectivity .
Properties
IUPAC Name |
ethyl 7-ethoxy-2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5/c1-4-32-20-12-10-19(11-13-20)22-18-23-21-8-7-9-24(33-5-2)25(21)35-27(30(23)28-22)14-16-29(17-15-27)26(31)34-6-3/h7-13,23H,4-6,14-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIHRIOXYWGBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC35CCN(CC5)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazolo[1,5-c][1,3]oxazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-c][1,3]oxazine core.
Spiro Linkage Formation: The spiro linkage is introduced by reacting the pyrazolo[1,5-c][1,3]oxazine intermediate with a suitable piperidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and related spiro/heterocyclic derivatives:
Key Observations:
Substituent Effects: The ethoxy groups in the target compound likely improve metabolic stability compared to the methoxy group in ’s brominated analog . Electron-withdrawing groups (e.g., nitro, cyano in ) enhance polarity and reactivity, whereas the target’s ethoxy groups balance lipophilicity and solubility .
Spiro vs. ’s spiro[4.5]decane derivatives demonstrate versatility in accommodating bulky substituents (e.g., benzothiazole), a feature shared with the target compound .
Synthetic Complexity :
- Synthesis of such spiro compounds (e.g., via NaBH₃CN-mediated reductive amination in or hypervalent iodine reagents in ) requires precise control over stereochemistry and ring closure .
Research Findings and Implications
- Structural Analysis : Crystallographic studies using SHELX software () confirm the spiro junction’s geometry, critical for understanding binding modes .
- Biological Relevance : The ethoxyphenyl moiety may engage in π-π stacking with aromatic residues in enzyme active sites, similar to biphenyl systems in CV-11974 .
- Thermodynamic Stability: The fused tricyclic system likely exhibits higher thermal stability compared to monocyclic analogs, as seen in spiro[4.5]decane derivatives () .
Q & A
Q. What are the key challenges in synthesizing this compound, and what methodologies are employed to overcome them?
Synthesis of this spirocyclic compound involves multi-step reactions with challenges in stereochemical control, regioselectivity, and functional group compatibility. Key steps include:
- Spiro ring formation : Use of catalysts like triethylamine or diisopropylethylamine to facilitate cyclization under mild conditions (e.g., ethanol solvent, 60–80°C) .
- Protecting groups : Ethoxy and carboxylate groups may require protection during reactive steps (e.g., benzyl or tert-butyl groups) to prevent side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How is the structural conformation confirmed, and which spectroscopic/crystallographic techniques are most effective?
- X-ray crystallography : Provides precise bond lengths, angles, and spiro junction geometry. For example, mean C–C bond deviations of 0.005 Å and R factor <0.05 ensure accuracy .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., ethoxy phenyl protons at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z [M+H]+ calculated within 5 ppm error) .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for stereochemistry?
- Cross-validation : Compare experimental X-ray data (e.g., CCDC-deposited structures) with density functional theory (DFT)-optimized geometries .
- Dynamic NMR : Detect rotational barriers in spiro systems (e.g., variable-temperature NMR to study ring puckering or substituent rotation) .
- Crystal packing analysis : Evaluate intermolecular interactions (e.g., hydrogen bonding, π-stacking) that may stabilize unexpected conformations .
Q. How can reaction conditions be optimized to improve yield and selectivity in spiro ring formation?
- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance cyclization rates compared to ethanol, but risk side reactions .
- Catalyst optimization : Transition metal catalysts (e.g., Pd(OAc)₂ for cross-coupling) or organocatalysts (e.g., proline derivatives) can improve enantioselectivity .
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions via response surface methodology .
Q. What computational tools predict biological activity or target interactions for this compound?
- Molecular docking : Simulate binding to receptors (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite, focusing on the spiro core’s rigidity and ethoxyphenyl substituents .
- QSAR modeling : Train models on analogous spiro compounds with reported IC₅₀ values to estimate activity against specific targets .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to assess binding free energy (MM-PBSA/GBSA methods) .
Methodological Notes
- Data contradiction resolution : Always cross-reference crystallographic data (e.g., CCDC 2209381) with spectroscopic results to validate structural assignments .
- Synthetic scalability : Pilot-scale reactions (1–10 g) should prioritize reproducibility by maintaining strict anhydrous conditions and inert atmospheres .
- Ethical considerations : Adhere to institutional guidelines for handling hazardous intermediates (e.g., azide compounds during diazaspiro synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
